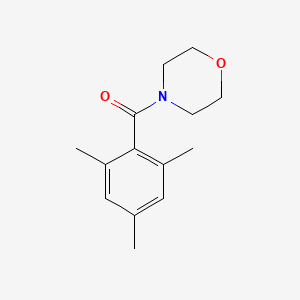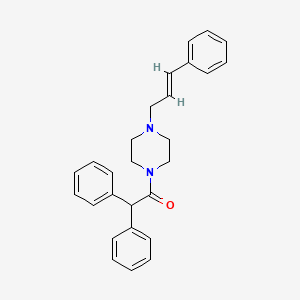![molecular formula C25H19N3O4S B5347783 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline, also known as IND-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IND-1 is a potent inhibitor of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the degradation of extracellular matrix proteins.
作用機序
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline exerts its effects by inhibiting the activity of MMP-2, which is involved in the degradation of extracellular matrix proteins. MMP-2 is overexpressed in various diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting MMP-2 activity, this compound reduces the degradation of extracellular matrix proteins and prevents the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound inhibits the invasion and metastasis of tumor cells by reducing the activity of MMP-2. In cardiovascular disease, this compound reduces the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
One advantage of using 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline in lab experiments is its potent inhibitory activity against MMP-2. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
将来の方向性
There are several future directions for the study of 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability and reduce its cost. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the development of more potent and specific MMP-2 inhibitors, including this compound, may lead to the development of novel therapeutics for these diseases.
合成法
The synthesis of 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline involves a multi-step process that includes the reaction of indole-3-acetic acid with 2-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting dihydroquinoline with vinylsulfone, resulting in the formation of this compound.
科学的研究の応用
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the activity of MMP-2, which is involved in the progression of cancer by promoting tumor invasion and metastasis. This compound has also been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-12-9-18(10-13-20)15-16-33(31,32)27-24-8-4-1-5-19(24)11-14-25(27)22-17-26-23-7-3-2-6-21(22)23/h1-17,25-26H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHJOYCEFKTEK-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)

![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5347814.png)